molecular formula C19H30N2O3 B2514866 Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate CAS No. 709012-69-1

Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate

Cat. No. B2514866
CAS RN: 709012-69-1
M. Wt: 334.46
InChI Key: PDNINSHILKMNGE-UHFFFAOYSA-N
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Description

Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate, also known as MACC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MACC belongs to the class of adamantyl derivatives, which are known for their unique chemical and physical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of protein kinase CK2 and the modulation of various signaling pathways involved in inflammation and oxidative stress. Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has been shown to inhibit the activity of CK2 by binding to its catalytic subunit, which leads to the inhibition of downstream signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of protein kinase CK2, the modulation of inflammatory signaling pathways, and the reduction of oxidative stress. These effects have been observed in various cell types and animal models, suggesting that Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has broad therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate for lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate is also relatively stable and can be easily synthesized in large quantities. However, one limitation of Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate, including the development of more potent and selective inhibitors of protein kinase CK2, the exploration of its potential therapeutic effects in other diseases such as diabetes and cardiovascular disease, and the investigation of its pharmacokinetic and pharmacodynamic properties in animal models and humans. Additionally, the development of novel synthesis methods and purification techniques for Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate could lead to improved yields and purity, which would facilitate its use in scientific research.

Synthesis Methods

Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate can be synthesized through a multistep process involving the reaction of adamantylamine with cyclohexanone followed by the addition of methyl chloroformate. The final product is obtained through purification using column chromatography. The purity and yield of Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate can be improved by optimizing the reaction conditions and purification process.

Scientific Research Applications

Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has shown promising results as an inhibitor of the protein kinase CK2, which plays a crucial role in cancer cell survival and proliferation. Inflammation research has shown that Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disease research, Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-24-16(22)19(5-3-2-4-6-19)21-17(23)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNINSHILKMNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate

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